CID 10898990
Description
CID 10898990, identified as oscillatoxin D, is a marine-derived cyclic lipopeptide belonging to the oscillatoxin family. These compounds are primarily isolated from cyanobacteria and exhibit potent bioactivity, including cytotoxic and antifungal properties . The chemical structure of this compound (Fig. 1A) features a macrocyclic core with a conjugated polyketide chain and a unique halogenated side chain, critical for its biological interactions . Analytical characterization via GC-MS and vacuum distillation (Fig. 1B–D) confirms its purity and structural integrity, with a molecular ion peak at m/z 732.4 .
Properties
Molecular Formula |
C7H15O2Si |
|---|---|
Molecular Weight |
159.28 g/mol |
InChI |
InChI=1S/C7H15O2Si/c1-5-9-7(8)6(2)10(3)4/h6H,5H2,1-4H3 |
InChI Key |
RDURHFKKFQTVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 10898990 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 10898990 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 10898990 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 10898990 involves its interaction with specific molecular targets and pathways. This interaction leads to various biochemical effects, which are the basis for its applications in different fields. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
CID 10898990 shares a conserved macrocyclic scaffold with other oscillatoxin derivatives but differs in substituent groups (Table 1). Key analogs include:
Table 1. Structural and Physicochemical Properties of Oscillatoxin Derivatives
| Compound (CID) | Molecular Formula | Molecular Weight | Key Substituent | LogP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Oscillatoxin D (10898990) | C38H58ClNO10 | 732.4 | Chlorinated side chain | 4.2 | 0.05 |
| 30-Methyl-oscillatoxin D (185389) | C39H60ClNO10 | 746.4 | C30 methyl group | 4.8 | 0.02 |
| Oscillatoxin E (156582093) | C38H59NO11 | 705.5 | Hydroxyl substitution | 3.5 | 0.15 |
| Oscillatoxin F (156582092) | C38H57SO12 | 769.9 | Sulfonic acid group | 1.9 | 0.50 |
<sup>*</sup>Calculated using XLOGP3 .
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